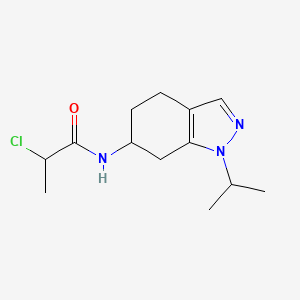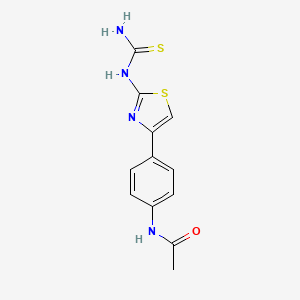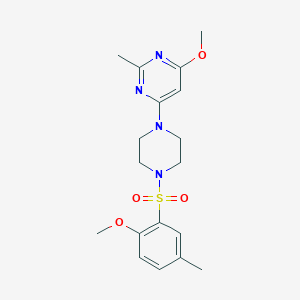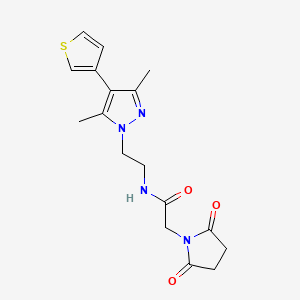
2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide is not fully understood. However, it is believed to act as an allosteric modulator of GPCRs. This means that it interacts with the receptor at a site distinct from the receptor's active site, leading to a change in the receptor's conformation and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are also not fully understood. However, it has been shown to modulate the activity of various GPCRs, leading to changes in intracellular signaling pathways. This suggests that it may have potential as a therapeutic agent for the treatment of diseases that involve dysregulation of GPCR signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide is that it is relatively easy to synthesize and purify. In addition, it has been shown to be a potent and selective allosteric modulator of certain GPCRs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide. One direction is to further investigate its mechanism of action and its effects on different GPCRs. This could lead to the discovery of new therapeutic targets and the development of new drugs for the treatment of various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which could provide valuable information for the development of drugs based on this compound. Finally, the use of this compound as a tool for the study of GPCRs could also be explored further.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide involves the reaction of 2-chloro-N-(1-propan-2-ylindazol-6-yl)propanamide with sodium hydride in the presence of dimethylformamide. The resulting product is then purified using column chromatography. This method yields a pure product with a high yield and is relatively simple to perform.
Aplicaciones Científicas De Investigación
2-Chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. In addition, it has been studied for its potential as a tool for the study of G protein-coupled receptors (GPCRs), which are important targets for drug discovery.
Propiedades
IUPAC Name |
2-chloro-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-8(2)17-12-6-11(16-13(18)9(3)14)5-4-10(12)7-15-17/h7-9,11H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQFHHYHDPQNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCC(C2)NC(=O)C(C)Cl)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)


![3-{3-[Ethyl(3-methylphenyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2527543.png)

![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)
![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)



![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)
![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)
